molecular formula C16H27BN2O4S B2613101 Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 756520-90-8

Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B2613101
CAS No.: 756520-90-8
M. Wt: 354.27
InChI Key: YXHQEXFMZGYIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound with versatile applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dioxaborolane ring and an ethanesulfonamide group. These structural features endow the compound with significant reactivity, making it a valuable tool in chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoaniline with 2-(dimethylamino)ethanesulfonyl chloride in the presence of a base to form the ethanesulfonamide intermediate. This intermediate is then subjected to a coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using a palladium catalyst under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes that ensure high yield and purity. These methods typically use large-scale reactors and advanced purification techniques such as crystallization, distillation, and chromatography to isolate and purify the desired compound. Industrial synthesis may also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

  • Reduction: Reduction reactions can convert the sulfonamide group into corresponding amines or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic ring, introducing different substituents.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Palladium on carbon, platinum catalysts. Reactions are typically conducted under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

Major products from these reactions include sulfone derivatives, substituted aromatic compounds, and reduced forms of the original compound. The choice of reagents and conditions determines the specific products formed.

Scientific Research Applications

Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- finds applications in diverse scientific research fields:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

  • Biology: : Employed in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: : Utilized in the production of specialty chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzymatic activity or alteration of molecular pathways. The dioxaborolane ring can undergo reversible reactions with diols, making it useful in boronate ester formation and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethanesulfonamide derivatives

  • Dimethylamino compounds

  • Dioxaborolane-containing molecules

Uniqueness

What sets Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- apart is its combination of the sulfonamide group with the dioxaborolane ring, providing a unique reactivity profile. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler analogs, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN2O4S/c1-15(2)16(3,4)23-17(22-15)13-7-9-14(10-8-13)18-24(20,21)12-11-19(5)6/h7-10,18H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHQEXFMZGYIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.